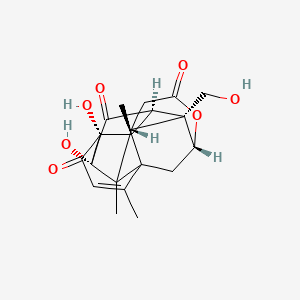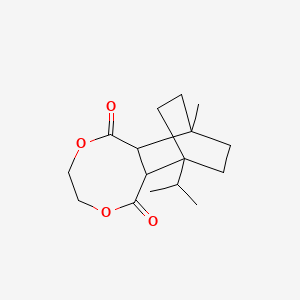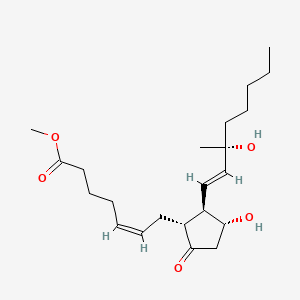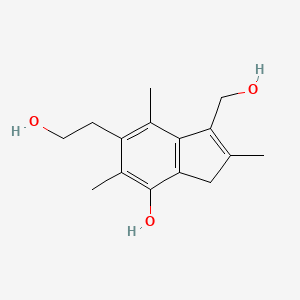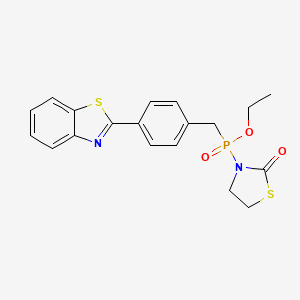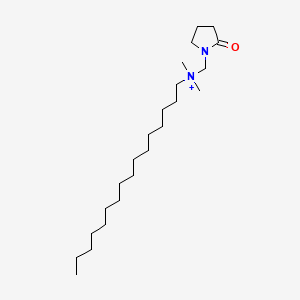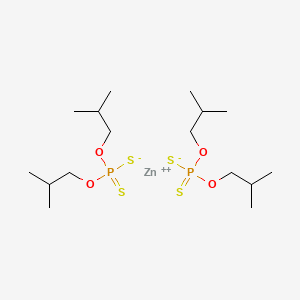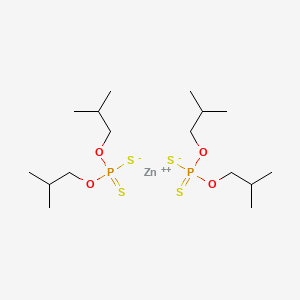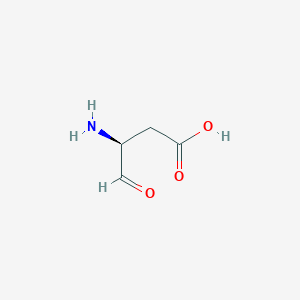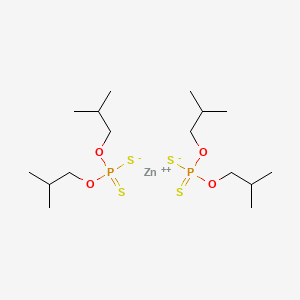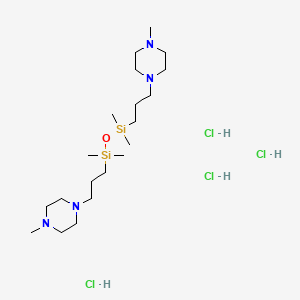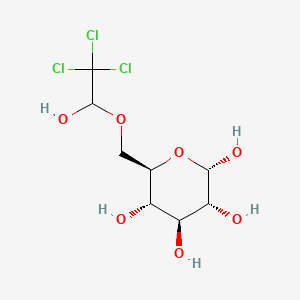
6-O-(2,2,2-Trichloro-1-hydroxyethyl)-alpha-D-glucopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2S,3R,4S,5S,6R)-6-((2,2,2-Trichloro-1-hydroxyethoxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetraol is a complex organic molecule characterized by its multiple chiral centers and the presence of a trichloro-substituted hydroxyethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4S,5S,6R)-6-((2,2,2-Trichloro-1-hydroxyethoxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetraol typically involves the following steps:
Starting Material: The synthesis begins with a suitable tetrahydro-2H-pyran derivative.
Introduction of the Trichloro Group: The trichloro group is introduced via a nucleophilic substitution reaction using trichloroacetaldehyde.
Formation of the Hydroxyethoxy Group: The hydroxyethoxy group is formed through an etherification reaction with ethylene glycol under acidic conditions.
Final Assembly: The final compound is assembled through a series of protection and deprotection steps to ensure the correct stereochemistry at each chiral center.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the key reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the trichloro group, potentially converting it to a dichloro or monochloro derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trichloro group, where one or more chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Dichloro or monochloro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple chiral centers make it a valuable intermediate in the synthesis of stereochemically complex compounds.
Biology
In biological research, the compound can be used to study the effects of trichloro-substituted compounds on biological systems. Its unique structure may interact with specific enzymes or receptors, providing insights into their function.
Medicine
In medicine, the compound has potential applications as a drug candidate. Its unique structure may allow it to interact with specific molecular targets, leading to therapeutic effects.
Industry
In industry, the compound can be used as a precursor for the synthesis of other valuable chemicals. Its trichloro group makes it a useful intermediate in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (2S,3R,4S,5S,6R)-6-((2,2,2-Trichloro-1-hydroxyethoxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetraol is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The trichloro group may play a key role in these interactions, potentially forming covalent bonds with nucleophilic residues in the target protein. The hydroxyethoxy group may also contribute to the binding affinity and specificity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3R,4S,5S,6R)-6-((2,2,2-Trichloro-1-hydroxyethoxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetraol: The parent compound.
(2S,3R,4S,5S,6R)-6-((2,2,2-Dichloro-1-hydroxyethoxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetraol: A similar compound with one less chlorine atom.
(2S,3R,4S,5S,6R)-6-((2,2,2-Monochloro-1-hydroxyethoxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetraol: A similar compound with two less chlorine atoms.
Uniqueness
The uniqueness of (2S,3R,4S,5S,6R)-6-((2,2,2-Trichloro-1-hydroxyethoxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetraol lies in its specific combination of functional groups and stereochemistry. The presence of the trichloro group, in particular, distinguishes it from other similar compounds and may confer unique reactivity and biological activity.
Propriétés
Numéro CAS |
46893-65-6 |
|---|---|
Formule moléculaire |
C8H13Cl3O7 |
Poids moléculaire |
327.5 g/mol |
Nom IUPAC |
(2S,3R,4S,5S,6R)-6-[(2,2,2-trichloro-1-hydroxyethoxy)methyl]oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C8H13Cl3O7/c9-8(10,11)7(16)17-1-2-3(12)4(13)5(14)6(15)18-2/h2-7,12-16H,1H2/t2-,3-,4+,5-,6+,7?/m1/s1 |
Clé InChI |
MNJXCNJRTAOSBH-MYXNHXMWSA-N |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)O)O)O)OC(C(Cl)(Cl)Cl)O |
SMILES canonique |
C(C1C(C(C(C(O1)O)O)O)O)OC(C(Cl)(Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



